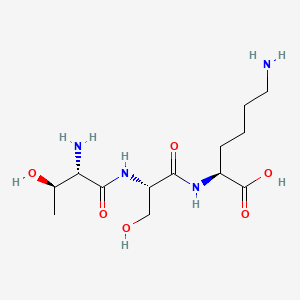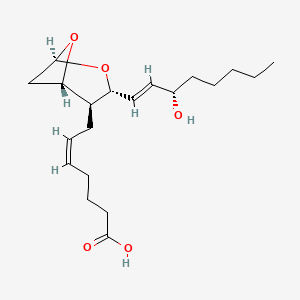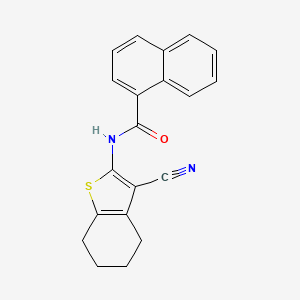
TCS JNK 5a
Übersicht
Beschreibung
TCS JNK 5a, auch bekannt als JNK Inhibitor IX, ist ein potenter und selektiver Inhibitor von c-Jun N-terminaler Kinase 2 und c-Jun N-terminaler Kinase 3. Es wird häufig in der wissenschaftlichen Forschung verwendet, da es diese Kinasen inhibieren kann, die Teil der Familie der Mitogen-aktivierten Proteinkinasen sind. Diese Kinasen spielen eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich Apoptose, Entzündung und Stressreaktionen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von 3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-ylamin mit Naphthalin-1-carbonsäure. Die Reaktion wird typischerweise in Gegenwart eines Kupplungsgens wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, anschließend durch Säulenchromatographie gereinigt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die gleichbleibende Qualität der Verbindung .
Wissenschaftliche Forschungsanwendungen
TCS JNK 5a hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkstoffverbindung verwendet, um die Hemmung der c-Jun N-terminalen Kinase 2 und der c-Jun N-terminalen Kinase 3 in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Forscher verwenden es, um die Rolle von c-Jun N-terminalen Kinasen in zellulären Prozessen wie Apoptose, Entzündung und Stressreaktionen zu untersuchen.
Medizin: this compound wird in präklinischen Studien eingesetzt, um seine potenziellen therapeutischen Wirkungen bei Krankheiten wie Alzheimer, Parkinson und Krebs zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf c-Jun N-terminale Kinasen abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv c-Jun N-terminale Kinase 2 und c-Jun N-terminale Kinase 3 hemmt. Es bindet an die ATP-Bindungsstelle dieser Kinasen und verhindert deren Aktivierung und die anschließende Phosphorylierung von nachgeschalteten Zielen. Diese Hemmung stört die Signalwege, die an Apoptose, Entzündung und Stressreaktionen beteiligt sind, und moduliert so zelluläre Prozesse .
Wirkmechanismus
Target of Action
TCS JNK 5a, also known as JNK Inhibitor IX, is a selective inhibitor of c-Jun N-terminal kinases (JNK) 2 and 3 . JNKs are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular processes such as proliferation, differentiation, migration, aging, and apoptosis .
Mode of Action
this compound selectively inhibits JNK2 and JNK3 by targeting the ATP binding site . The pIC50 values for JNK3 and JNK2 are 6.7 and 6.5, respectively . This means that this compound has a higher affinity for JNK3 than for JNK2.
Biochemical Pathways
The inhibition of JNK2 and JNK3 by this compound affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to cellular responses. By inhibiting JNK2 and JNK3, this compound can modulate these responses.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of JNK2 and JNK3. This can lead to changes in cellular processes controlled by the MAPK pathway, potentially affecting cell proliferation, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the choice of solvent can impact its bioavailability . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and activity.
Biochemische Analyse
Biochemical Properties
TCS JNK 5a is a selective inhibitor of JNK2 and JNK3 . It displays no significant activity at a range of other protein kinases including EGFR, ErbB2, cdk2, PLK-1, and Src . The pIC50 values for JNK3 and JNK2 are 6.7 and 6.5, respectively .
Cellular Effects
It is known that JNKs play a crucial role in mediating diseases such as Alzheimer’s and Parkinson’s, which are neurodegenerative diseases . Therefore, the inhibition of JNK2 and JNK3 by this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting JNK2 and JNK3 This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition
Dosage Effects in Animal Models
It is known that JNK inhibitors have shown improvement of anticancer drug sensitivity in animal models .
Transport and Distribution
It is known that scaffold proteins regulate protein availability and subcellular localization, which are important regulators of signal transduction .
Subcellular Localization
It is known that scaffold proteins regulate protein availability and subcellular localization, which are important regulators of signal transduction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TCS JNK 5a involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-ylamine with naphthalene-1-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
TCS JNK 5a unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Cyanogruppe und der Amidbindung. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.
Oxidationsreaktionen: Als Oxidationsmittel können Wasserstoffperoxid oder Kaliumpermanganat verwendet werden. Diese Reaktionen werden üblicherweise in wässrigen oder organischen Lösungsmitteln bei kontrollierten Temperaturen durchgeführt.
Reduktionsreaktionen: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen zu Amidderivaten führen, während Oxidationsreaktionen oxidierte Formen der Verbindung erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SP600125: Ein weiterer Inhibitor der c-Jun N-terminalen Kinase, jedoch weniger selektiv im Vergleich zu TCS JNK 5a.
JNK Inhibitor VIII: Ähnlich in der Funktion, aber mit unterschiedlichen Selektivitäts- und Potenzprofilen.
AS601245: Ein Inhibitor der c-Jun N-terminalen Kinase mit einem breiteren Spektrum an Kinasehemmung
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Selektivität für c-Jun N-terminale Kinase 2 und c-Jun N-terminale Kinase 3, was es zu einem wertvollen Werkzeug macht, um diese spezifischen Kinasen ohne Off-Target-Effekte zu untersuchen. Sein Potenz- und Selektivitätsprofil unterscheidet es von anderen Inhibitoren der c-Jun N-terminalen Kinase .
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c21-12-17-15-9-3-4-11-18(15)24-20(17)22-19(23)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGDQGAFSDMBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354224 | |
| Record name | JNK Inhibitor IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312917-14-9 | |
| Record name | JNK Inhibitor IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


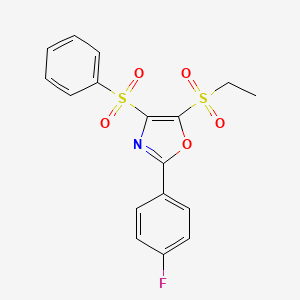
![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)
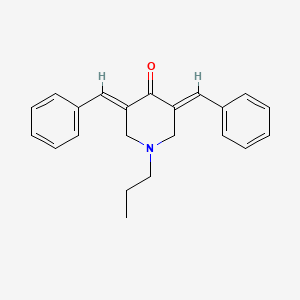

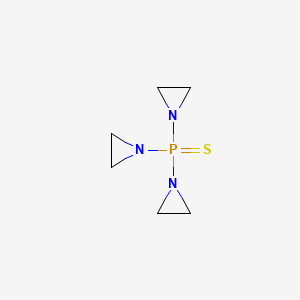

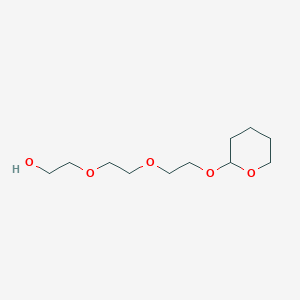

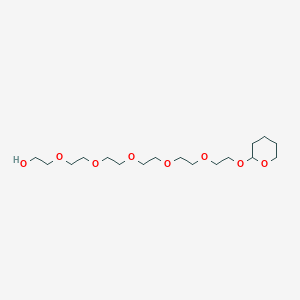
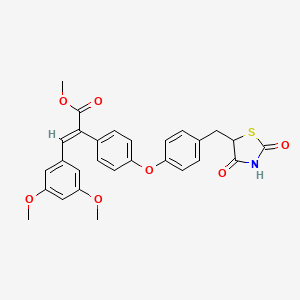
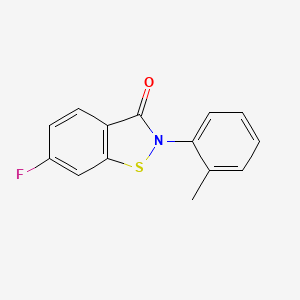
![[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl] (2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoate](/img/structure/B1682893.png)
